molecular formula C11H18O4 B13040405 Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate

Cat. No.: B13040405
M. Wt: 214.26 g/mol
InChI Key: VMFYYSYITBLACQ-AEJSXWLSSA-N
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Description

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral diol with an allyl halide under basic conditions to form the tetrahydrofuran ring. The resulting intermediate is then esterified with methyl propanoate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2S,4R,5S)-5-benzyl-4-hydroxytetrahydrofuran-2-YL)propanoate
  • Methyl 3-((2S,4R,5S)-5-methyl-4-hydroxytetrahydrofuran-2-YL)propanoate

Uniqueness

Methyl 3-((2S,4R,5S)-5-allyl-4-hydroxytetrahydrofuran-2-YL)propanoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 3-[(2S,4R,5S)-4-hydroxy-5-prop-2-enyloxolan-2-yl]propanoate

InChI

InChI=1S/C11H18O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8-10,12H,1,4-7H2,2H3/t8-,9+,10-/m0/s1

InChI Key

VMFYYSYITBLACQ-AEJSXWLSSA-N

Isomeric SMILES

COC(=O)CC[C@H]1C[C@H]([C@@H](O1)CC=C)O

Canonical SMILES

COC(=O)CCC1CC(C(O1)CC=C)O

Origin of Product

United States

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